3'-Methyl-2-morpholinomethyl benzophenone
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Overview
Description
3’-Methyl-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is characterized by the presence of a benzophenone core substituted with a methyl group and a morpholinomethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with morpholine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Preparation of the benzophenone derivative.
Step 2: Introduction of the morpholinomethyl group through a nucleophilic substitution reaction.
Step 3: Methylation of the resulting intermediate to obtain the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
3’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3’-Methyl-2-morpholinomethyl benzophenone can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the methyl and morpholinomethyl substitutions.
4’-Methyl-2-morpholinomethyl benzophenone: A similar compound with a different substitution pattern.
2-Morpholinomethyl benzophenone: A compound with only the morpholinomethyl group without the methyl substitution
Properties
IUPAC Name |
(3-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-5-4-7-16(13-15)19(21)18-8-3-2-6-17(18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPPMJKLOEPFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643521 |
Source
|
Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-90-1 |
Source
|
Record name | (3-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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